molecular formula C16H22ClNO3 B1440294 Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 951624-09-2

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1440294
CAS No.: 951624-09-2
M. Wt: 311.8 g/mol
InChI Key: RBRPGHIERRRXHR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl₃):

  • Aromatic protons : A doublet at δ 7.2–7.4 ppm (2H, J = 8.5 Hz) and another doublet at δ 6.9–7.1 ppm (2H) correspond to the 4-chlorophenyl group.
  • Piperidine protons :
    • N-CH₂ groups resonate as multiplets at δ 3.2–3.8 ppm .
    • Ring CH₂ protons appear as complex splittings between δ 1.5–2.5 ppm .
  • tert-Butyl group : A singlet at δ 1.4 ppm (9H).
  • Hydroxyl proton : A broad singlet at δ 2.0–2.5 ppm (exchangeable with D₂O).

13C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon (C=O): δ 155–160 ppm .
  • Aromatic carbons: δ 125–140 ppm (C-Cl at δ 130 ppm ).
  • Piperidine carbons: δ 40–60 ppm (N-CH₂), δ 20–35 ppm (CH₂).
  • tert-Butyl carbons: δ 28 ppm (C(CH₃)₃), δ 80 ppm (quaternary C-O).

Infrared (IR) Spectroscopy for Functional Group Verification

Key IR absorptions (cm⁻¹):

  • C=O stretch : Strong peak at ~1700–1720 cm⁻¹ (carbamate carbonyl).
  • O-H stretch : Broad band at 3200–3600 cm⁻¹ (hydroxyl group).
  • C-Cl stretch : Medium intensity at 550–850 cm⁻¹ .
  • C-N stretch : ~1250–1350 cm⁻¹ (piperidine ring).
Functional Group Absorption Range (cm⁻¹)
C=O (carbamate) 1700–1720
O-H (hydroxyl) 3200–3600
C-Cl (aromatic) 550–850
C-N (piperidine) 1250–1350

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular ion : m/z 311.8 ([M]⁺).
  • Key fragments :
    • Loss of tert-butyl group: m/z 254.8 ([M – C₄H₉]⁺).
    • Cleavage of carbamate: m/z 197.1 ([M – Boc]⁺).
    • 4-Chlorophenyl ion: m/z 111/113 (C₆H₄Cl⁺).
Fragment Ion m/z Proposed Structure
[M]⁺ 311.8 Intact molecule
[M – C₄H₉]⁺ 254.8 Piperidine + 4-chlorophenyl
[C₆H₄Cl]⁺ 111/113 Chlorophenyl moiety

The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is observable at m/z 111/113.

Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-4-9-16(20,11-18)12-5-7-13(17)8-6-12/h5-8,20H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPGHIERRRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672826
Record name tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951624-09-2
Record name tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Hydrogenation of 3-Pyridone to 3-Hydroxypiperidine

  • Reactants: 3-pyridone, water, rhodium on carbon catalyst (5% Rh/C).
  • Conditions: Hydrogen pressure 4–6 MPa, temperature 80–100°C, reaction time 32–60 hours.
  • Process: In an autoclave, 3-pyridone is hydrogenated to 3-hydroxypiperidine.
  • Workup: After reaction completion, the mixture is cooled, filtered to remove catalyst, and the filtrate is subjected to decompression distillation to isolate 3-hydroxypiperidine as a white solid.
  • Yield: Approximately 81–96% depending on conditions.

Step 2: Chiral Resolution via Formation of D-Pyroglutamate Salt

  • Reactants: 3-hydroxypiperidine and D-pyrrolidonecarboxylic acid.
  • Conditions: Reflux in 95% ethanol, followed by cooling to -5°C.
  • Process: The racemic mixture is resolved by forming a salt with the resolving agent; the solid salt is filtered, washed with cold water, and dried.
  • Molar Ratio: 3-hydroxypiperidine to resolving agent between 1:0.5 and 1:0.8, preferably 1:0.55–0.6.
  • Yield: Around 42–55% for the resolved compound.
  • Alternative resolving agents: Tartaric acid derivatives or camphorsulfonic acid salts can also be used, but with lower yields and higher costs.

Step 3: Boc Protection of the Piperidine Nitrogen

  • Reactants: (S)-3-hydroxypiperidine D-pyroglutamate salt, tert-butyl dicarbonate (Boc2O), sodium hydroxide.
  • Conditions: Room temperature (20–30°C), reaction time 3–6 hours.
  • Process: The salt is suspended in water, sodium hydroxide is added to free the amine, then Boc2O is added in batches. After reaction, the mixture is extracted with ethyl acetate, dried, concentrated, and purified by recrystallization.
  • Yield: High yields of 82.5–97% reported.
  • Workup: The aqueous phase is acidified with 20% hydrochloric acid to recover the resolving agent.

Step 4: Introduction of 4-Chlorophenyl Group and Hydroxylation

  • Although specific details for the 4-chlorophenyl substitution are less documented in the provided sources, typical approaches involve:

    • Starting from 4-chlorophenyl-substituted pyridine or pyridone derivatives.
    • Following similar hydrogenation, resolution, and Boc protection steps.
    • Alternatively, functionalization of the piperidine ring post-Boc protection via nucleophilic substitution or organometallic addition to introduce the 4-chlorophenyl group at the 3-position along with hydroxylation.

Summary Table of Key Process Parameters

Step Reactants Conditions Yield (%) Notes
Hydrogenation 3-pyridone, Rh/C catalyst, H2, water 4–6 MPa H2, 80–100°C, 32–60 h 81–96 Filtration, distillation workup
Chiral Resolution 3-hydroxypiperidine, D-pyrrolidonecarboxylic acid Reflux in 95% ethanol, cool to -5°C 42–55 Salt formation, filtration, drying
Boc Protection Resolved salt, Boc2O, NaOH 20–30°C, 3–6 h 82.5–97 Extraction with ethyl acetate, recrystallization
4-Chlorophenyl substitution* 4-chlorophenyl pyridine derivative Varies (not fully detailed) N/A Typically pre-functionalized starting material

*Note: Specific details for 4-chlorophenyl substitution are inferred from related compound syntheses and general synthetic strategies.

Research Findings and Advantages

  • The described method optimizes catalyst use (0.5–2% Rh/C), temperature, and reaction time to maximize yield and purity.
  • Use of D-pyrrolidonecarboxylic acid as resolving agent reduces cost compared to traditional tartaric acid derivatives.
  • Boc protection under mild conditions avoids decomposition and side reactions.
  • The process is scalable and suitable for industrial production with high purity (>99%) and good safety profiles.
  • Recovery and reuse of resolving agents improve sustainability.

Additional Notes

  • Alternative biotransformation methods exist but are less common industrially due to complexity.
  • The compound’s stereochemistry is critical for its bioactivity; thus, enantiomeric purity is a key focus.
  • The compound is used extensively in pharmaceutical development, neuropharmacology, and biochemical research, underscoring the importance of reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a dehydroxylated derivative.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated piperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions, particularly targeting enzymes involved in cell growth pathways.
  • Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups, facilitating the creation of more complex molecules. It is utilized in:

  • Synthesis of Novel Therapeutics : The unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry : Its reactive groups can be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Data Table: Biological Activities

Activity TypeReferenceObserved Effect
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against bacterial strains
Enzyme Inhibition Targeting specific metabolic pathways

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit the growth of breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics reported on the antimicrobial properties of this compound against multi-drug resistant bacteria. The study demonstrated that the compound exhibited bactericidal activity, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the 4-chlorophenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate can be compared to related piperidine-carboxylate derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Molecular Formula Key Features Biological Relevance Reference
This compound 3-hydroxy, 3-(4-chlorophenyl) C₁₆H₂₂ClNO₃ - Hydroxyl enhances polarity
- Chlorophenyl improves lipophilicity
Intermediate for receptor antagonists (e.g., CB1)
Trans (±) tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate 4-(4-chlorophenyl), 3-hydroxy C₁₆H₂₂ClNO₃ - Hydroxyl and chlorophenyl at different positions
- Altered steric effects
Used in bioactive small molecule libraries
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 3-oxo, 4-[4-fluoro-3-(trifluoromethyl)phenyl] C₁₇H₁₉F₄NO₃ - Ketone replaces hydroxyl
- Trifluoromethyl enhances metabolic stability
Potential kinase inhibitor intermediate
Tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate 3-hydroxy, 4-(aminomethyl) C₁₁H₂₂N₂O₃ - Aminomethyl group introduces basicity
- Chiral centers influence binding
Scaffold for CNS-targeting drugs

Functional Differences

  • Hydroxyl vs. Oxo Groups : The hydroxyl group in the target compound enables hydrogen bonding, which may improve solubility compared to the ketone-containing analogue (). However, the oxo group in the latter increases electrophilicity, making it reactive toward nucleophiles in synthetic pathways .
  • Aromatic Substituents : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the chloro substituent, which is more electronegative and polar .

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer therapy and drug development.

Overview of the Compound

Chemical Structure : The compound belongs to the piperidine class and is characterized by a tert-butyl group, a 4-chlorophenyl group, and a hydroxyl group attached to a piperidine ring. Its molecular formula is C16H22ClNO3C_{16}H_{22}ClNO_3 with a CAS number of 951624-09-2.

Synthesis : The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using precursors like 4-chlorobenzaldehyde.
  • Introduction of Hydroxyl Group : Hydroxylation can be performed using reagents such as hydrogen peroxide.
  • Carboxylation : The carboxylate group is introduced via carboxylation reactions using carbon dioxide or other agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxyl and 4-chlorophenyl groups facilitate binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This mechanism is crucial for its applications in therapeutic contexts, especially in oncology.

Anticancer Properties

The compound has been studied for its potential anticancer properties. Research indicates that it may act as an inhibitor of the PD-1/PD-L1 pathway, which is significant in tumor immunotherapy. By disrupting this pathway, the compound could enhance T-cell activity against tumors, thereby improving immune responses against cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes, potentially leading to cell lysis or inhibition of growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of related piperidine derivatives, providing insights into the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro experiments have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For example, derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • PD-1 Inhibition Studies : A study highlighted the effectiveness of small molecule inhibitors targeting PD-L1, where structural modifications led to improved binding affinity and biological activity against tumor cells. Such findings suggest that modifications similar to those present in this compound could yield promising results in immunotherapy .

Data Table: Biological Activities and Properties

Activity TypeDescriptionReference
AnticancerInhibits PD-1/PD-L1 interaction; induces apoptosis
AntimicrobialPotentially disrupts bacterial membranes
Enzyme InhibitionInteracts with specific enzymes affecting cancer growth

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step strategies, including:

  • Intermediate formation : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
  • Hydroxylation : Selective oxidation or hydroxylation at the piperidine C3 position, often using controlled reaction conditions (e.g., temperature, catalysts).
  • Carbamate protection : Use of tert-butyl carbamate to protect the piperidine nitrogen, requiring reagents like DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions .
    Key optimizations :
  • Temperature control : Lower temperatures (0–20°C) improve selectivity during esterification .
  • Catalyst selection : DMAP enhances reaction efficiency in carbamate formation .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) are preferred for intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral features confirm its structure?

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.4–1.5 ppm (tert-butyl group), δ 4.5–5.0 ppm (hydroxyl proton, broad), and aromatic protons (δ 7.2–7.4 ppm) for the 4-chlorophenyl group.
    • ¹³C NMR : Peaks at ~80 ppm (tert-butyl carbonyl) and ~150 ppm (aromatic carbons adjacent to chlorine) .
  • IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (O–H), ~1700 cm⁻¹ (C=O), and ~750 cm⁻¹ (C–Cl) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₆H₂₁ClNO₃ (exact mass: 310.12) with fragmentation patterns confirming the piperidine and tert-butyl groups .

Q. What are the primary occupational exposure risks and safety protocols for handling this compound?

  • Hazards : Acute toxicity via inhalation, skin contact, or ingestion (GHS Category 4) .
  • Safety Protocols :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Use fume hoods to avoid aerosol formation.
    • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
    • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Comparative Structural Analysis : Evaluate substituent effects (e.g., chlorine position, hydroxyl stereochemistry) on target interactions. For example, nitro group positioning in analogs significantly alters receptor binding .
  • Purity Assessment : Use HPLC to rule out impurities (>98% purity required for reliable bioassays) .
  • Dose-Response Studies : Test activity across multiple concentrations to identify non-linear effects .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

  • Chiral Catalysts : Employ asymmetric catalysts (e.g., Sharpless dihydroxylation catalysts) for enantioselective hydroxylation.
  • Temperature Gradients : Gradual warming (0°C → room temperature) during hydroxylation reduces racemization .
  • Chromatographic Separation : Use chiral HPLC or SFC to isolate enantiomers post-synthesis .

Q. How can computational methods guide the design of novel derivatives with enhanced pharmacokinetic properties?

  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes, receptors) to predict binding affinity.
  • ADMET Modeling : Predict absorption, metabolism, and toxicity using tools like SwissADME. Prioritize derivatives with low CYP450 inhibition and high solubility .
  • QSAR Studies : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor degradation via LC-MS.
    • Oxidative Stress : Expose to 3% H₂O₂; assess hydroxyl radical-mediated breakdown .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity in cross-coupling reactions?

  • Chlorine vs. Bromine : Bromine enhances reactivity in Suzuki-Miyaura couplings due to better leaving-group ability.
  • Ortho vs. Para Substitution : Para-substituted chlorophenyl groups improve steric accessibility for Pd-catalyzed reactions .
  • Yield Optimization : Use Pd(OAc)₂/XPhos catalysts in THF/water at 80°C for >80% coupling efficiency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
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Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

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